2-(4-chloropyridin-3-yl)acetonitrile
Description
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Properties
CAS No. |
142892-30-6 |
|---|---|
Molecular Formula |
C7H5ClN2 |
Molecular Weight |
152.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Chloropyridin 3 Yl Acetonitrile
Approaches Involving Functionalization of Pyridine Rings
These strategies commence with a substituted pyridine derivative, and through various chemical transformations, introduce the required chloro and acetonitile functionalities.
Direct cyanomethylation involves the introduction of a -CH2CN group onto a halogenated pyridine ring. While specific examples for the direct cyanomethylation of 3-substituted-4-chloropyridines to yield this compound are not extensively detailed in the provided results, the general principles of such reactions are well-established in pyridine chemistry. These reactions typically proceed via nucleophilic attack by a cyanomethyl anion equivalent on an electrophilic pyridine ring. The presence of a halogen, such as chlorine, can activate the pyridine ring towards nucleophilic attack, although it can also be a site for competing substitution reactions.
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this would typically involve the coupling of a 3,4-dihalopyridine or a related electrophilic pyridine derivative with a suitable cyanomethyl nucleophile. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming C-N bonds, highlights the utility of palladium catalysis in functionalizing pyridines, a strategy that can be adapted for C-C bond formation. nih.gov For instance, a hypothetical route could involve the reaction of 3-bromo-4-chloropyridine (B1270894) with a cyanomethylating agent, such as a zinc or tin derivative of acetonitrile (B52724), in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for achieving high yields and selectivity. nih.gov
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for modifying aromatic rings, particularly those that are electron-deficient, such as pyridine. wikipedia.orgmasterorganicchemistry.com The pyridine ring is inherently electron-poor, and the presence of a chlorine atom further enhances its electrophilicity, making it susceptible to attack by nucleophiles. wikipedia.org
A plausible SNAr strategy for the synthesis of this compound could involve the reaction of a di- or tri-substituted pyridine containing a good leaving group at the 3-position with a cyanide source. For example, a precursor like 4-chloro-3-nitropyridine (B21940) could potentially undergo nucleophilic substitution of the nitro group by a cyanomethyl anion. The nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic attack. wikipedia.orgchemicalbook.com
Alternatively, the functionalization can occur through the displacement of a halide. For instance, reacting a 3,4-dihalopyridine with a cyanomethyl nucleophile could lead to the desired product, although regioselectivity would be a key challenge to control. The relative reactivity of the halogens at different positions on the pyridine ring would dictate the outcome of the reaction. nih.gov Computational studies on related systems have shown that the SNAr pathway is a viable mechanism for the functionalization of pyridines. nih.gov
Synthetic Pathways Utilizing Nitrogen-Containing Precursors
An alternative to functionalizing a pre-formed pyridine ring is to construct the pyridine ring itself from acyclic, nitrogen-containing precursors. This approach allows for the strategic placement of substituents during the ring-forming process.
One general and economical method for synthesizing substituted pyridines involves the cyclization of open-chain nitrile precursors. google.com For the synthesis of this compound, this could entail the reaction of a suitably substituted unsaturated dinitrile or a related precursor with a source of the remaining ring atoms. For example, a reaction sequence might start with the condensation of an active methylene (B1212753) compound like malononitrile (B47326) with a carbonyl compound to form an unsaturated intermediate, which then undergoes cyclization. googleapis.com The final ring-closure step often occurs under strongly acidic conditions using reagents like phosphorus oxychloride (POCl₃), which can also serve as the chlorinating agent to install the chloro group at the 4-position. google.comgoogleapis.com
Role of Specific Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in many of the synthetic strategies for preparing functionalized pyridines, enhancing reaction rates, yields, and selectivity.
Transition metals, particularly palladium and copper, are extensively used in the synthesis of pyridine derivatives.
Palladium Catalysis: As mentioned in section 1.1.2, palladium catalysts are instrumental in cross-coupling reactions. nih.gov These catalysts, typically in the form of Pd(0) or Pd(II) complexes with phosphine (B1218219) ligands, can facilitate the formation of the C-C bond between the pyridine ring and the acetonitrile moiety. nih.govresearchgate.net The choice of ligand, base, and solvent is critical for the success of these reactions, influencing both the yield and the rate of the reaction. nih.gov
Copper Catalysis: Copper catalysts, particularly copper(I) cyanide, are classic reagents for introducing a cyano group onto an aromatic or heteroaromatic ring in what is known as the Rosenmund-von Braun reaction. While this reaction traditionally requires harsh conditions, modern advancements have led to milder protocols. In the context of synthesizing this compound, a copper-catalyzed cyanation of a 3-halo-4-chloropyridine could be a viable step. However, the use of copper(I) cyanide in nucleophilic aromatic substitution reactions can sometimes be challenging and may require high temperatures. google.com
Role of Specific Catalytic Systems in this compound Synthesis
Ligand Design and Optimization in Catalytic Transformations
The synthesis of this compound often involves a palladium-catalyzed cyanation of a 4-chloro-3-substituted pyridine precursor. The design and selection of appropriate ligands are paramount in these catalytic transformations to ensure high efficiency and prevent catalyst deactivation. While specific research on ligand design for the synthesis of this exact molecule is not extensively documented, principles from related palladium-catalyzed cyanations of (hetero)aryl halides offer significant insights.
In such reactions, phosphine-based ligands are commonly employed. The steric and electronic properties of these ligands play a crucial role in the catalytic cycle. For instance, bulky electron-rich phosphine ligands can enhance the rate of oxidative addition of the (hetero)aryl halide to the palladium(0) center and facilitate the reductive elimination of the final product. It is hypothesized that sterically hindered ligands, such as those with tert-butyl groups, can prevent the displacement of the ligand by the cyanide nucleophile, which could otherwise lead to the formation of inactive palladium-cyanide complexes and poison the catalyst. acs.org
The optimization of ligand-to-metal ratio is another critical parameter. While a 1:1 or 2:1 ligand-to-palladium ratio is often a starting point, the optimal ratio can vary depending on the specific substrates and reaction conditions. In some cases, the use of pre-formed palladium-ligand complexes can offer better reproducibility and activity compared to generating the active catalyst in situ. The development of more robust and efficient ligands, potentially including N-heterocyclic carbenes (NHCs), continues to be an active area of research to improve the synthesis of compounds like this compound.
Process Optimization and Reaction Condition Studies
The successful synthesis of this compound is highly dependent on the careful optimization of various reaction parameters. These include the choice of solvent, reaction temperature and pressure, and the selection of appropriate bases and additives.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent can significantly influence the outcome of the synthesis of this compound. The solvent's polarity, coordinating ability, and boiling point can affect the solubility of reactants and catalysts, the rate of reaction, and the formation of byproducts.
In palladium-catalyzed cyanations, a variety of solvents have been explored. A study on the cyanation of ethyl 4-chlorobenzoate (B1228818), a related transformation, demonstrated the profound effect of the solvent system on reaction conversion. acs.org While aprotic polar solvents like tetrahydrofuran (B95107) (THF) alone resulted in low conversion, the use of an aqueous co-solvent system dramatically improved the reaction outcome.
Table 1: Effect of Solvent Composition on a Model Palladium-Catalyzed Cyanation Reaction acs.org
| Entry | Solvent System (THF:H₂O) | Conversion (%) |
| 1 | 1:0 (THF only) | 17 |
| 2 | 1:1 | 60 |
| 3 | 1:5 | 100 |
| 4 | 1:9 | 39 |
Reaction conditions: ethyl 4-chlorobenzoate, Zn(CN)₂, palladium catalyst, and ligand in the specified solvent at 40°C. Data adapted from a study on a related aryl halide.
As indicated in the table, a THF/water mixture with a 1:5 ratio provided the highest conversion, suggesting that the presence of water is beneficial for this type of transformation. This could be attributed to several factors, including enhanced solubility of the cyanide source (e.g., Zn(CN)₂) and stabilization of charged intermediates in the catalytic cycle. For the synthesis of this compound, a similar investigation into aqueous solvent systems could prove highly beneficial for optimizing reaction efficiency.
Temperature and Pressure Influence on Reaction Outcomes
Temperature is a critical parameter that directly impacts the rate of reaction. Generally, higher temperatures lead to faster reaction rates. However, for the synthesis of this compound, an optimal temperature must be determined to maximize the yield of the desired product while minimizing the formation of degradation products or side reactions.
Modern palladium-catalyzed cyanations have been developed to proceed at mild temperatures, often ranging from room temperature to around 40°C. nih.gov Operating at lower temperatures can offer several advantages, including improved functional group tolerance and reduced energy consumption.
The influence of pressure is typically less pronounced in these types of liquid-phase reactions unless gaseous reagents are involved. For the cyanation of a 4-chloropyridine (B1293800) derivative, the reaction is generally carried out at atmospheric pressure.
Base and Additive Selection for Enhanced Yields
In many cross-coupling reactions, the addition of a base is crucial for the regeneration of the active catalyst and to neutralize any acid generated during the reaction. However, in some modern palladium-catalyzed cyanation reactions, it has been discovered that a base is not always necessary and can even be detrimental.
A study on the cyanation of ethyl 4-chlorobenzoate explored the effect of various bases on the reaction conversion. acs.org The results, summarized in the table below, indicate that the absence of a base provided the best outcome in that specific system.
Table 2: Influence of Different Bases on a Model Palladium-Catalyzed Cyanation Reaction acs.org
| Entry | Base | Conversion (%) |
| 1 | KOAc | 17 |
| 2 | Cs₂CO₃ | 6 |
| 3 | Et₃N | 4 |
| 4 | DBU | 3 |
| 5 | K₃PO₄ | 7 |
| 6 | KO-t-Bu | 0 |
| 7 | None | 23 |
Reaction conditions: ethyl 4-chlorobenzoate, Zn(CN)₂, palladium catalyst, and ligand in THF. Data adapted from a study on a related aryl halide.
This counterintuitive result suggests that the reaction mechanism may not follow a traditional pathway that requires a base. For the synthesis of this compound, it is therefore essential to carefully evaluate the necessity of a base. If a base is required, common choices include inorganic bases like potassium carbonate or cesium carbonate, and organic bases such as triethylamine (B128534) or DBU.
Additives can also play a significant role in enhancing yields. For instance, the use of a cyanide source like zinc cyanide (Zn(CN)₂) is common. In some cases, the addition of salts or other co-catalysts can improve the efficiency of the catalytic system.
Reactivity of the Acetonitrile Functionality
The synthetic utility of this compound is primarily derived from the chemical reactivity of the acetonitrile functional group. The electron-withdrawing nature of the adjacent pyridyl ring and the nitrile group acidifies the protons on the methylene bridge, making it susceptible to deprotonation and subsequent functionalization. The nitrile group, with its carbon-nitrogen triple bond, is also a site for nucleophilic additions and cycloaddition reactions.
α-Functionalization Reactions at the Methylene Carbon
The methylene (-CH2-) carbon in this compound is positioned between two electron-withdrawing groups (the 4-chloropyridin-3-yl ring and the cyano group). This "active methylene" character allows for facile deprotonation by a suitable base to form a stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles, enabling the construction of new carbon-carbon bonds.
The carbanion generated from this compound can be readily alkylated or arylated. In a typical alkylation reaction, a base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is used to deprotonate the methylene carbon, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). While specific examples for the direct alkylation of this compound are not extensively detailed in publicly available literature, the general methodology for alkylating active nitriles is well-established. For instance, related phenylacetonitrile (B145931) derivatives are commonly alkylated using bases like sodium hydroxide (B78521) in the presence of a phase-transfer catalyst or stronger bases in anhydrous solvents like THF.
Arylation reactions are more complex and often require transition-metal catalysis, such as palladium- or copper-catalyzed cross-coupling reactions, which are common for forming aryl-carbon bonds.
Table 1: Representative General Conditions for α-Alkylation of Active Acetonitriles
| Alkylating Agent | Base | Solvent | Catalyst | General Product Structure |
| Alkyl Halide (R-X) | NaH, KHMDS, LDA | THF, DMF | None | R-CH(CN)-Pyridyl |
| Alkyl Halide (R-X) | aq. NaOH, KOH | Toluene, CH2Cl2 | Phase-Transfer Catalyst (e.g., TBAB) | R-CH(CN)-Pyridyl |
Note: This table represents generalized conditions for this class of compounds, as specific data for this compound is not readily found in surveyed literature.
The active methylene group of this compound can participate in condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. This reaction involves the nucleophilic addition of the carbanion to a carbonyl carbon, followed by a dehydration step to yield an α,β-unsaturated nitrile. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine, triethylamine) or ammonium (B1175870) salts like ammonium bicarbonate. ascentagepharma.com This transformation is a powerful method for carbon-carbon bond formation and the synthesis of substituted alkenes.
While specific examples of Knoevenagel condensation products derived directly from this compound are not widely reported in peer-reviewed journals, the reaction is a standard transformation for similarly activated acetonitriles. google.comgoogle.com The resulting product would feature the 4-chloropyridin-3-yl and cyano groups attached to one of the sp2 carbons of a newly formed double bond.
Table 2: General Scheme for Knoevenagel Condensation
| Carbonyl Compound | Base Catalyst | Solvent | Product Structure |
| Aldehyde (R-CHO) | Piperidine, Triethylamine | Ethanol (B145695), Toluene | R-CH=C(CN)-Pyridyl |
| Ketone (R1-CO-R2) | Ammonium Acetate | Acetic Acid | R1R2C=C(CN)-Pyridyl |
Note: This table illustrates the general Knoevenagel condensation. Specific reaction data for this compound was not available in the surveyed literature.
Nucleophilic Additions to the Nitrile Group
The carbon-nitrogen triple bond of the nitrile is electrophilic and can undergo nucleophilic attack, leading to a variety of important functional group transformations.
The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or amide. Partial hydrolysis, typically achieved under controlled basic conditions, affords the primary amide, 2-(4-chloropyridin-3-yl)acetamide. For instance, the alkaline hydrolysis of similar (pyridyl-2)acetonitrile derivatives using potassium hydroxide in ethanol has been shown to produce the corresponding amides. google.com More vigorous conditions, such as heating with strong acid (e.g., concentrated sulfuric or hydrochloric acid) or base (e.g., sodium hydroxide), will lead to the complete hydrolysis of the nitrile, past the amide intermediate, to form 2-(4-chloropyridin-3-yl)acetic acid. nih.gov The carboxylic acid can subsequently be esterified through standard methods like Fischer esterification.
Table 3: Representative Conditions for Nitrile Hydrolysis
| Product | Reagents | Conditions | Reference |
| 2-(4-chloropyridin-3-yl)acetamide | KOH / Ethanol | Reflux | google.com |
| 2-(4-chlorophenyl)acetamide | NaN3, CuCl2·2H2O | Solvothermal, 150 °C | google.com |
| 2-(4-chloropyridin-3-yl)acetic acid | H2SO4 (aq.) | Heat (e.g., 90-150 °C) | nih.gov |
| 2-(4-chloropyridin-3-yl)acetic acid | NaOH (aq.), then H3O+ | Heat, followed by acidification | nih.gov |
Note: Conditions are based on analogous transformations as specific data for this compound is limited.
One of the most significant transformations of the nitrile group is its participation in [3+2] cycloaddition reactions. The reaction of this compound with an azide (B81097) source, typically sodium azide (NaN₃), leads to the formation of a 5-substituted-1H-tetrazole. Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.
The reaction is frequently catalyzed by Lewis acids (e.g., zinc chloride, aluminum chloride) or promoted by various reagents to enhance efficiency and safety. For example, the use of nano-TiCl₄·SiO₂ has been reported as an efficient, eco-friendly catalyst for the synthesis of 5-substituted 1H-tetrazoles from various nitriles and sodium azide in DMF. google.com The product of this reaction would be 5-((4-chloropyridin-3-yl)methyl)-1H-tetrazole.
Table 4: General Conditions for Tetrazole Formation from Nitriles
| Azide Source | Catalyst/Additive | Solvent | Temperature | Reference |
| Sodium Azide (NaN₃) | Nano-TiCl₄·SiO₂ | DMF | Reflux | google.com |
| Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) | Water | Reflux | |
| Sodium Azide (NaN₃) | Triethylamine Hydrochloride | Toluene | Reflux | |
| Trimethylsilyl Azide (TMSN₃) | Dibutyltin Oxide | None | 120-160 °C |
Note: This table presents established methods for tetrazole synthesis from nitriles. The product from this compound would be 5-((4-chloropyridin-3-yl)methyl)-1H-tetrazole.
Reduction to Amine Functionalities
The reduction of the nitrile group in this compound to a primary amine, yielding 2-(4-chloropyridin-3-yl)ethanamine, is a fundamental transformation that opens avenues for further derivatization. This conversion is typically achieved through catalytic hydrogenation.
Commonly employed methods for the reduction of pyridylacetonitrile derivatives involve the use of metal catalysts. For instance, catalytic hydrogenation of substituted 2-methyl cyanopyridyl derivatives to their corresponding 2-ethylaminopyridine counterparts has been successfully carried out using Raney catalysts, such as Raney nickel or cobalt. wipo.int While specific examples for the reduction of this compound are not extensively detailed in the provided search results, the general principles of nitrile reduction are well-established.
The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the primary amine and to avoid side reactions. For example, in the hydrogenation of acetonitrile, the primary ethylamine (B1201723) product can sometimes react with imine intermediates to form secondary and tertiary amines. nih.gov To circumvent this, strategies such as using strong acids to trap the primary amine or employing an excess of ammonia (B1221849) have been developed. nih.gov Electrochemical reduction methods have also emerged as a promising alternative, offering high selectivity for the primary amine under ambient conditions. nih.gov
It is important to consider the potential for reduction of the pyridine ring itself under certain hydrogenation conditions. Metal-free transfer hydrogenation methods, for example using HMPA (hexamethylphosphoric triamide) and trichlorosilane, have been developed for the reduction of pyridines to piperidines. mdpi.com Therefore, careful selection of the reducing agent and conditions is necessary to selectively target the nitrile group while preserving the aromaticity of the pyridine ring.
Transformations Involving the 4-Chloropyridine Moiety
The chlorine atom at the 4-position of the pyridine ring in this compound is a key site for a variety of chemical modifications, including cross-coupling reactions and nucleophilic substitutions.
Nucleophilic Substitution of the Chlorine Atom with Heteroatom Nucleophiles
The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various heteroatom nucleophiles, such as amines, alcohols, and thiols, to generate a diverse array of substituted pyridine derivatives.
The reactivity of the C-Cl bond towards nucleophilic attack is enhanced by the electron-withdrawing nature of the pyridine nitrogen atom. While direct examples with this compound are not provided in the search results, the general reactivity pattern of chloropyridines suggests that this compound would readily undergo such substitution reactions. For example, the synthesis of 2-chloro-4-aminopyridine from 2-chloro-4-nitropyridine (B32982) involves a reduction step, highlighting the utility of manipulating substituents on the pyridine ring. google.com
Cyclization Reactions for the Construction of Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing both a reactive nitrile group and a modifiable chloropyridine core, makes it an excellent precursor for the synthesis of fused heterocyclic systems.
Synthesis of Pyrazolo-Fused Pyridines
The cyanomethyl group of this compound is a key functional handle for the construction of fused pyrazole (B372694) rings. While a direct synthesis of pyrazolo-fused pyridines starting from this specific acetonitrile derivative is not explicitly detailed in the provided search results, the general synthetic strategies for analogous systems are well-established.
Typically, the synthesis of a pyrazolo[3,4-c]pyridine core, for example, would involve the reaction of a suitably substituted pyridine derivative containing a hydrazine (B178648) or a related nitrogen-based nucleophile with a precursor that can provide the remaining atoms for the pyrazole ring. The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an ester, which can then be used in condensation reactions with hydrazines to form the pyrazolone (B3327878) ring. Alternatively, the nitrile group itself can participate in cyclization reactions under specific conditions.
The synthesis of related fused systems, such as pyrrolo[3,2-c]pyridines, has been described, highlighting the utility of substituted pyridines in constructing fused heterocycles. chemicalbook.com These syntheses often involve multi-step sequences where the substituents on the pyridine ring are strategically manipulated to facilitate the final cyclization step.
Formation of Imidazo- and Other Nitrogen-Containing Heterocycles
The inherent structure of this compound is well-suited for its application in multicomponent reactions (MCRs) to generate diverse heterocyclic scaffolds, particularly those containing an imidazole (B134444) ring fused to the pyridine core. Imidazo[1,2-a]pyridines are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. mdpi.comresearchgate.net
One of the most powerful methods for assembling the imidazo[1,2-a]pyridine (B132010) core is the Groebke–Blackburn–Bienaymé reaction (GBBR). mdpi.com This three-component reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govresearchgate.net By modifying this compound to introduce an amino group at the C2 position of the pyridine ring, it becomes a suitable substrate for the GBBR. This transformation provides a direct pathway to highly substituted 3-aminoimidazo[1,2-a]pyridines, where the original acetonitrile side chain becomes a key substituent on the newly formed imidazole ring.
Beyond the GBBR, the reactive sites within the molecule allow for other cyclization strategies. Condensation reactions are a cornerstone of heterocyclic synthesis. researchgate.net For instance, the active methylene group can undergo condensation with dicarbonyl compounds, while the pyridine nitrogen can act as a nucleophile in subsequent intramolecular cyclization steps, leading to the formation of various fused nitrogen-containing heterocycles. nih.gov The synthesis of pyrimidines, another important class of nitrogen-containing heterocycles, often involves the reaction of a compound with an active methylene group, an aldehyde, and a source of urea (B33335) or thiourea. nih.govnih.gov
The table below summarizes key reaction types for synthesizing these heterocycles from derivatives of this compound.
Table 1: Synthesis of Nitrogen-Containing Heterocycles
| Heterocycle Type | Reaction Name/Type | Key Reagents | Description |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | Groebke–Blackburn–Bienaymé Reaction | Aldehyde, Isocyanide | A three-component reaction with a 2-amino-pyridine derivative to form 3-aminoimidazo[1,2-a]pyridines. mdpi.comresearchgate.net |
| Fused Pyridines | Condensation-Cyclization | 1,3-Dicarbonyl Compounds | Initial Knoevenagel condensation at the active methylene group followed by intramolecular cyclization involving the pyridine nitrogen. nih.gov |
| Pyrimidines / Thienopyridines | Multicomponent Condensation | Carbonyl compounds, Enamines, Alkylating reagents | Reactions initiated by Knoevenagel condensation can lead to the formation of highly substituted nicotinonitrile derivatives. researchgate.net |
Intramolecular Cyclizations Facilitated by the Nitrile or Methylene Group
The dual reactivity of the nitrile and the adjacent active methylene group provides powerful tools for intramolecular cyclizations, enabling the construction of additional rings onto the chloropyridine framework.
Cyclizations Involving the Nitrile Group
The nitrile group is a versatile functional group that can be transformed to participate in ring-closing reactions. libretexts.org One common strategy involves the hydrolysis of the nitrile to a carboxylic acid or an amide. The resulting functional group can then undergo an intramolecular condensation with a suitable electrophilic site, introduced elsewhere in the molecule, to form a lactam.
Alternatively, the nitrile group itself can act as an electrophile. An intramolecular nucleophilic attack on the nitrile carbon by a suitably positioned nucleophile (e.g., a hydroxyl or amino group on a side chain) can lead to the formation of a five- or six-membered heterocyclic ring. This type of cyclization is a key step in the synthesis of many nitrogen-containing natural products and pharmaceuticals. nih.gov
Cyclizations Involving the Methylene Group
The protons on the methylene carbon of this compound are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the pyridine ring. This allows for the easy formation of a nitrile anion under basic conditions. encyclopedia.pub This nucleophilic anion is central to a variety of intramolecular cyclization reactions.
A primary application is in intramolecular SN2 reactions. If a side chain containing a good leaving group (e.g., a halide or a tosylate) is attached to the pyridine ring or another part of the molecule, the nitrile anion can displace it, forming a new carbocyclic ring. The cyclization of ω-epoxy-nitriles is a notable example, where the nitrile anion attacks one of the epoxide carbons, leading to the formation of a cyclobutane (B1203170) or cyclopropane (B1198618) ring bearing a hydroxyl group. encyclopedia.pubresearchgate.net This process often exhibits high stereoselectivity.
Furthermore, the active methylene group can participate in intramolecular condensation reactions. For example, in a molecule containing a tethered aldehyde or ketone function, an intramolecular Knoevenagel or Thorpe-Ziegler reaction can occur, providing a direct route to cyclic compounds with the nitrile group positioned on the newly formed ring. nih.gov
The table below details the types of intramolecular cyclizations possible.
Table 2: Intramolecular Cyclization Reactions
| Reactive Group | Reaction Type | Key Transformation | Product Ring System |
|---|---|---|---|
| Methylene Group | Intramolecular Alkylation (SN2) | Formation of a nitrile anion followed by attack on an internal electrophile (e.g., alkyl halide, epoxide). encyclopedia.pub | Carbocycles, Heterocycles |
| Methylene Group | Thorpe-Ziegler Reaction | Base-catalyzed intramolecular condensation between the methylene group and the nitrile group of another molecule (dimerization) or an internal nitrile. | Cyclic ketones (after hydrolysis) |
| Nitrile Group | Intramolecular Nucleophilic Addition | An internal nucleophile (e.g., -OH, -NH2) attacks the electrophilic carbon of the nitrile. | Fused Heterocycles (e.g., Dihydropyridines) |
Compound Index
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Imidazo[1,2-a]pyridine |
| Pyrimidine |
| Urea |
| Thiourea |
| Formic Acid |
| Carboxylic Acid |
| Amide |
| Lactam |
| Aldehyde |
| Ketone |
| Isocyanide |
| 2-aminopyridine |
| Thienopyridine |
| Pyrrolopyrimidine |
Significance of Chlorinated Pyridine Scaffolds As Precursors to Diverse Chemical Entities
Chlorinated pyridine (B92270) scaffolds are pivotal intermediates in organic synthesis. google.com The chlorine atom, being a good leaving group, can be readily displaced by a wide range of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups, including amines, alkoxides, and thiolates, onto the pyridine ring.
Furthermore, the chlorine atom provides a handle for modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions have revolutionized the synthesis of complex molecules and are cornerstones of contemporary drug discovery and materials science. The ability to selectively functionalize the pyridine ring through its chloro-substituent makes these scaffolds highly sought after. acs.org
Overview of the Unique Reactivity Landscape of the 2 4 Chloropyridin 3 Yl Acetonitrile System
The compound 2-(4-chloropyridin-3-yl)acetonitrile possesses a unique reactivity profile that arises from the interplay of its functional groups. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the chlorine atom influences the acidity of the methylene (B1212753) protons, while the chlorine at the 4-position is susceptible to nucleophilic attack.
This dual reactivity allows for a diverse range of synthetic transformations. For instance, the methylene group can be deprotonated and reacted with electrophiles to build complexity at the side chain, while the chloro-substituent can be replaced via nucleophilic substitution or engaged in cross-coupling reactions to modify the pyridine core. This orthogonal reactivity makes this compound a highly adaptable building block for the synthesis of a wide array of substituted pyridine derivatives.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Chemical Formula | C7H5ClN2 |
| Molecular Weight | 152.58 g/mol |
| CAS Number | 101012-32-2 chemicalbook.com |
| Appearance | Solid |
The Chemical Synthesis of this compound: A Review of Methodologies
The compound this compound is a significant heterocyclic building block in the synthesis of various chemical entities. Its structural motif, featuring a chlorinated pyridine ring appended with an acetonitrile (B52724) group, makes it a versatile precursor in medicinal chemistry and materials science. This article provides a focused overview of the primary synthetic methodologies developed for its preparation, categorized by the strategic approach to assembling the target molecule.
Mechanistic Investigations and Reaction Pathway Elucidation
Mechanistic Studies of Key Synthetic Transformations
The introduction of the cyanomethyl group at the C3 position of the 4-chloropyridine (B1293800) ring is a pivotal transformation in the synthesis of 2-(4-chloropyridin-3-yl)acetonitrile. The electronic nature of the pyridine (B92270) ring, characterized by the electron-withdrawing effect of the nitrogen atom, generally directs nucleophilic aromatic substitution (SNAr) to the C2 and C4 positions. This preference is attributed to the superior stabilization of the negatively charged Meisenheimer-type intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.comyoutube.com Consequently, direct nucleophilic attack at the C3 position is generally disfavored.
However, specific strategies have been developed to achieve C3-functionalization of pyridines, which are pertinent to the synthesis of the title compound.
Proposed Reaction Mechanisms (e.g., Radical Pathways, Polar Mechanisms)
The synthesis of this compound likely proceeds through a polar mechanism, specifically a nucleophilic aromatic substitution, rather than a radical pathway. While radical reactions involving acetonitrile (B52724) can generate cyanomethyl radicals, the controlled and selective introduction of this group onto the C3 position of a 4-chloropyridine ring is more plausibly achieved through a polar, multi-step sequence.
One of the most probable mechanistic pathways involves the in-situ formation of a dihydropyridine (B1217469) intermediate. This strategy circumvents the inherent electronic disadvantage of C3-substitution. A plausible mechanism, based on established methodologies for C3-cyanation of pyridines, is as follows:
Dearomatization: The pyridine ring of a suitable precursor, such as 3-halo-4-chloropyridine, is first activated and dearomatized. This can be achieved through reaction with a strong reducing agent or a Lewis acid in the presence of a hydride source, leading to the formation of a dihydropyridine intermediate.
Nucleophilic Attack: The resulting electron-rich dihydropyridine can then readily react with a suitable cyanomethylating agent. The regioselectivity of this step is governed by a combination of steric and electronic factors of the substituents on the dihydropyridine ring.
Rearomatization: The final step involves the rearomatization of the ring, typically through an oxidative process, to yield the desired this compound.
An alternative, though less direct, pathway could involve the initial functionalization of the C3 position with a group that can be subsequently converted to a cyanomethyl group. For instance, the halogenation of the 3-position of 4-chloropyridine can be achieved through the formation of a Zincke imine intermediate. nih.govnsf.gov The resulting 3-halo-4-chloropyridine can then undergo a nucleophilic substitution with a cyanide source, followed by the introduction of the methylene (B1212753) group.
Identification and Characterization of Reaction Intermediates
The transient nature of reaction intermediates makes their isolation and characterization challenging. However, their existence is often inferred from trapping experiments, spectroscopic studies (e.g., NMR, IR), and computational modeling.
In the proposed dihydropyridine pathway for the synthesis of this compound, the key intermediates would be the N-activated pyridinium (B92312) salt and the subsequent 1,2- or 1,4-dihydropyridine . These species are highly reactive and prone to rearomatization. Their presence could potentially be detected by in-situ NMR spectroscopy under carefully controlled conditions.
Another critical intermediate is the Meisenheimer complex formed during the nucleophilic attack of the cyanide anion (or its equivalent) on the dihydropyridine ring. The stability of this intermediate is a crucial factor in determining the reaction's feasibility and regioselectivity.
Kinetic Analyses of Transformation Rates
Detailed kinetic studies specifically for the formation of this compound are not extensively reported in the public domain. However, kinetic data from related systems, such as the hydrolysis of cyanopyridines, can provide valuable insights into the reactivity of the cyanomethyl group attached to a pyridine ring.
For instance, studies on the hydrolysis of 2-, 3-, and 4-cyanopyridine (B195900) have shown that the reaction proceeds via a consecutive first-order mechanism, forming the corresponding pyridinecarboxamide as an intermediate. researchgate.net The activation energies for the hydrolysis of the nitrile group vary depending on its position on the pyridine ring, highlighting the electronic influence of the ring nitrogen.
| Compound | Activation Energy (kJ/mol) for Nitrile Hydrolysis | Reference |
| 2-Cyanopyridine | 83.7 | researchgate.net |
| 3-Cyanopyridine | 74.3 | researchgate.net |
| 4-Cyanopyridine | 40.3 | researchgate.net |
| This table presents kinetic data for the hydrolysis of cyanopyridines, providing an analogy for the reactivity of the cyanomethyl group in this compound. |
In the context of the synthesis of this compound, a kinetic analysis of the proposed dihydropyridine mechanism would likely reveal that the rate-determining step is either the initial dearomatization of the pyridine ring or the final rearomatization step, as the nucleophilic attack on the activated dihydropyridine is expected to be relatively fast.
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of reactions involving this compound becomes particularly relevant when the pyridine ring or the cyanomethyl group is attached to a chiral center, or when the reactions create a new stereocenter.
If the synthesis of this compound starts from a chiral, non-racemic pyridine derivative, the stereochemical outcome of the C3-cyanation would depend on the mechanism. For instance, if the reaction proceeds through a planar dihydropyridine intermediate, a loss of stereochemical information might be observed unless a chiral reagent or catalyst is employed to control the facial selectivity of the incoming nucleophile.
Recent advances in asymmetric catalysis have enabled the enantioselective functionalization of pyridines. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize enantioenriched 3-substituted tetrahydropyridines. acs.org Such methodologies could, in principle, be adapted for the stereoselective synthesis of precursors to chiral this compound derivatives.
The development of stereoselective methods is of paramount importance for the synthesis of enantiomerically pure pharmaceutical agents where one enantiomer often exhibits the desired therapeutic activity while the other may be inactive or even detrimental.
Spectroscopic Characterization and Computational Studies in Academic Research
Application of Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are the cornerstone of chemical analysis, allowing for the detailed determination of molecular structures. For a compound like 2-(4-chloropyridin-3-yl)acetonitrile, a combination of methods would be required for full characterization.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H NMR would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) group. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine atom and the nitrile group. Similarly, ¹³C NMR would provide information on the carbon skeleton. While general chemical shift ranges for pyridine and acetonitrile (B52724) derivatives are known, specific experimental data for this compound are not present in the reviewed literature. Data for related compounds, such as 2-chloropyridine (B119429) and various acetonitriles, have been reported but cannot be directly extrapolated.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₅ClN₂), the expected exact mass can be calculated. Analysis of the fragmentation pattern would provide further structural information. For instance, the loss of the chloropyridinyl or the acetonitrile moiety would result in characteristic fragment ions. However, no published mass spectra specifically for this compound have been found.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by observing their vibrational modes. For this compound, characteristic vibrational bands would be expected for the C≡N stretch of the nitrile group (typically around 2200-2300 cm⁻¹), C-Cl stretching, and various vibrations of the pyridine ring. While IR and Raman spectra of acetonitrile and other chloropyridine derivatives are well-documented, specific spectra for the title compound are absent from the scientific literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) for this compound would be expected to correspond to π-π* and n-π* transitions within the pyridine ring and nitrile group. The position and intensity of these absorptions can be influenced by the solvent environment. No specific UV-Vis absorption data for this compound have been reported in the searched academic papers.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions. Obtaining a single crystal of sufficient quality is a prerequisite for this analysis. There are no published crystal structures for this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases.
Computational Chemistry Methodologies
Computational chemistry methods, such as Density Functional Theory (DFT), are often used to complement experimental data by predicting molecular geometries, spectroscopic properties, and reactivity. Such studies could provide theoretical ¹H and ¹³C NMR chemical shifts, vibrational frequencies, and electronic transition energies for this compound. While DFT studies have been performed on a variety of pyridine derivatives, no specific computational analyses for the title compound were identified in the literature search.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like this compound, DFT calculations would be pivotal in determining its optimized molecular geometry and various electronic properties.
Researchers would typically employ a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to perform these calculations. The process involves finding the lowest energy arrangement of the atoms in space, which corresponds to the molecule's most stable conformation. From these calculations, a wealth of data can be extracted, including bond lengths, bond angles, and dihedral angles.
Furthermore, DFT provides insights into the electronic properties governed by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other electronic properties that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment, which provides information about the molecule's polarity.
Table 1: Hypothetical DFT-Calculated Molecular and Electronic Properties of this compound
| Property | Predicted Value |
| Optimized Energy | [Value in Hartrees] |
| HOMO Energy | [Value in eV] |
| LUMO Energy | [Value in eV] |
| HOMO-LUMO Gap | [Value in eV] |
| Dipole Moment | [Value in Debye] |
| C-Cl Bond Length | [Value in Å] |
| C≡N Bond Length | [Value in Å] |
| C-C-N Bond Angle | [Value in degrees] |
Note: The values in this table are placeholders and would be determined through actual DFT calculations.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which is essential for their experimental identification and characterization.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated shifts for the hydrogen and carbon atoms in the this compound structure would be compared against a standard reference, such as Tetramethylsilane (TMS), to provide theoretical spectra. These predictions are invaluable for interpreting experimental NMR data and confirming the molecular structure.
Vibrational Frequencies (Infrared and Raman): The vibrational modes of this compound can be calculated using frequency analysis within DFT. These calculations predict the frequencies at which the molecule will absorb infrared radiation or scatter Raman light. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. The predicted infrared and Raman spectra are crucial for identifying functional groups present in the molecule, such as the nitrile (C≡N) and the chloro-substituted pyridine ring. For instance, a strong absorption peak would be predicted in the characteristic region for a nitrile group.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | [List of predicted shifts for each H atom] |
| ¹³C NMR | Chemical Shift (ppm) | [List of predicted shifts for each C atom] |
| IR | C≡N Stretch Freq. (cm⁻¹) | [Value] |
| IR | C-Cl Stretch Freq. (cm⁻¹) | [Value] |
| Raman | Ring Breathing Mode (cm⁻¹) | [Value] |
Note: The values in this table are placeholders and represent the type of data generated from computational predictions.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. rsc.org For a molecule with rotational freedom, such as the bond between the pyridine ring and the acetonitrile group in this compound, MD simulations can explore its conformational landscape.
By simulating the molecule's movement over a period of time (from picoseconds to nanoseconds), researchers can identify the most stable conformations and the energy barriers between them. This is particularly useful for understanding how the molecule might behave in different environments, such as in a solvent. The simulations track the trajectories of all atoms, providing a detailed picture of the molecule's flexibility and intermolecular interactions. Such simulations can be performed using force fields optimized for small organic molecules. Understanding the conformational preferences is a key step in predicting how the molecule might interact with biological targets or other reactants.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, one might investigate its synthesis or its reactivity in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced. researchgate.net
Using DFT, researchers can model the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—can be located and characterized. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
By calculating the energies of all species along the reaction pathway, a potential energy surface can be constructed. This provides a detailed understanding of the reaction's feasibility and the factors that influence it, such as the role of solvents or catalysts. These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes.
Future Research Trajectories and Unexplored Reactivities of 2 4 Chloropyridin 3 Yl Acetonitrile
Development of Green Chemistry Approaches for its Synthesis and Derivatization
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials. nih.govmdpi.com For 2-(4-chloropyridin-3-yl)acetonitrile, these principles can be applied to both its initial synthesis and its subsequent chemical transformations.
Sustainable Synthesis Routes: Current synthetic routes often rely on traditional solvents and multi-step processes. Future research will likely focus on developing one-pot, multicomponent reactions (MCRs) to construct the substituted pyridine (B92270) core. nih.govrasayanjournal.co.in MCRs are inherently more efficient as they reduce the number of synthetic steps and purification stages, thus minimizing solvent waste and energy usage. rasayanjournal.co.in For instance, developing a convergent synthesis from simple, readily available precursors in a single reaction vessel would be a significant advancement.
Greener Solvents and Reaction Conditions: A major thrust in green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. nih.gov Research into the synthesis of pyridine derivatives is exploring the use of water, ionic liquids, or solvent-free conditions. mdpi.comrasayanjournal.co.in Microwave-assisted synthesis has also been identified as a green tool, often leading to dramatically shorter reaction times and higher yields for heterocyclic compounds. mdpi.comnih.gov Applying these techniques to the synthesis of this compound could lead to more sustainable and economically viable production methods. nih.gov
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic systems offers immense potential for the synthesis and functionalization of this compound.
Advanced Homogeneous and Heterogeneous Catalysis: Research into palladium nanoparticle catalysts has shown promise in constructing pyridine skeletons from simple precursors, including acetonitrile (B52724). acs.org Such systems could provide a more direct and efficient route to the target molecule. Furthermore, ruthenium-based catalysts are well-known for their ability to facilitate C-H bond functionalization, which could allow for the direct derivatization of the pyridine ring without the need for pre-functionalized starting materials. mdpi.com
Magnetically Recoverable Catalysts: A significant challenge in catalysis is the separation of the catalyst from the reaction mixture. Magnetically recoverable nano-catalysts, which can be easily removed using an external magnet, offer an elegant solution. nih.gov Developing magnetic catalysts for the synthesis of substituted pyridines would enhance the reusability of the catalyst, reduce product contamination, and simplify the purification process, aligning with green chemistry principles. nih.gov
Metalloporphyrin Catalysis: Metalloporphyrins are versatile catalysts capable of functionalizing C–H bonds through various atom/group transfer processes. rsc.org Exploring the use of iron or other earth-abundant metal-containing porphyrins for the late-stage functionalization of this compound could open new avenues for creating analogues with diverse properties. This approach could enable direct hydroxylation, amination, or alkylation of the molecule in a highly selective manner. rsc.org
Investigation of Unconventional Reaction Pathways and Conditions
Moving beyond traditional thermal reactions, the use of alternative energy sources like light and electricity is a rapidly growing area in chemical synthesis. These methods can often access unique reaction pathways and provide products that are difficult to obtain through conventional means.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under exceptionally mild conditions. acs.org This technology could be applied to the derivatization of this compound. For example, photocatalytic methods have been developed for the functionalization of pyridines via pyridinyl radicals, offering distinct regioselectivity compared to classical methods. acs.org Similarly, photoinduced reactions of pyridine N-oxides with alkynes can lead to diverse alkylated and acylated products simply by switching between anaerobic and aerobic conditions, a strategy that could be adapted for derivatization. acs.org
Electrochemistry: Electrochemical synthesis offers a reagent-free method for oxidation and reduction, relying on electrons as a "traceless" reagent. researchgate.net The electrochemical oxidation or reduction of pyridine derivatives has been shown to generate reactive intermediates that can engage in a variety of coupling reactions. researchgate.netnih.gov Investigating the electrochemical behavior of this compound could uncover new pathways for its functionalization, potentially enabling C-H activation or coupling reactions without the need for harsh chemical oxidants or reductants.
Mechanochemistry: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a promising green chemistry technique that often proceeds in the absence of bulk solvents. rsc.org This approach can lead to different reaction outcomes compared to solution-phase chemistry and can enhance reaction rates. Exploring mechanochemical methods for the synthesis or derivatization of this compound could provide a highly efficient, solvent-free route to this important scaffold and its derivatives. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering significant advantages in safety, efficiency, and scalability. acs.org
Continuous Flow Synthesis: Performing the synthesis of this compound in a continuous flow reactor can provide superior control over reaction parameters such as temperature, pressure, and mixing. acs.org This precise control often leads to higher yields, better selectivity, and improved safety, especially when handling hazardous reagents or exothermic reactions. The high surface-to-volume ratio in microreactors allows for rapid heat and mass transfer, enabling reactions that are difficult to control in large batch reactors. acs.org
Automated Derivatization and Library Synthesis: The integration of flow chemistry with automated platforms allows for the rapid synthesis and purification of compound libraries. syrris.com Such a system could be programmed to systematically vary the reagents used to derivatize this compound, quickly generating a large number of analogues. This automated approach accelerates the drug discovery process by enabling high-throughput screening for biological activity. syrris.com Combining flow chemistry with other enabling technologies like supported catalysts or photocatalysis could further enhance the efficiency and scope of these automated platforms. acs.org
Q & A
Q. What are the common synthetic routes for 2-(4-chloropyridin-3-yl)acetonitrile?
Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the chloropyridinyl group to the acetonitrile moiety. A two-step approach may include:
- Step 1 : Halogenation of pyridine derivatives to introduce the chloro group at the 4-position.
- Step 2 : Cyanomethylation via nucleophilic substitution or metal-mediated coupling to introduce the acetonitrile group . Reaction optimization often requires inert conditions, palladium catalysts, and temperature control (80–120°C).
Q. What spectroscopic techniques are used to characterize this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the pyridine ring (δ 7.5–8.5 ppm) and nitrile group (δ ~120 ppm in C) .
- IR Spectroscopy : A sharp peak near 2240 cm confirms the C≡N stretch .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 167.03 for CHClN) .
Q. What safety protocols are recommended for handling nitrile-containing compounds like this compound?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or dermal exposure.
- Store in airtight containers away from oxidizing agents.
- First aid: Flush skin/eyes with water for 15 minutes; seek medical attention for ingestion .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Catalyst Screening : Test Pd(PPh) vs. PdCl(dppf) for cross-coupling efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but may require purification via column chromatography .
- Temperature Control : Lower temperatures (60–80°C) reduce side reactions like nitrile hydrolysis.
Q. How do crystallographic studies resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software refines bond lengths and angles. For example:
- Key Parameters : C-Cl bond length (~1.73 Å) and pyridine ring planarity (deviation < 0.02 Å) .
- Disorder Handling : Crystallographic data may require modeling of positional disorder in the nitrile group using PART instructions in SHELX .
Q. What strategies address contradictions in biological activity data for chloropyridine-acetonitrile derivatives?
- Dose-Response Analysis : Validate IC values across multiple assays (e.g., enzyme inhibition vs. cell viability).
- Metabolite Profiling : Use HPLC-MS to identify degradation products that may interfere with activity measurements .
- Structural Analogs : Compare with 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile to isolate electronic vs. steric effects .
Q. How does computational modeling predict the reactivity of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., nitrile carbon vs. pyridine N).
- Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic regions for SNAr or Michael addition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
